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molecular formula C8H5F2N3 B3198071 7,8-Difluoroquinazolin-4-amine CAS No. 1009036-31-0

7,8-Difluoroquinazolin-4-amine

Cat. No. B3198071
M. Wt: 181.14 g/mol
InChI Key: RZQVCRJHABLVTP-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

2,3,4-Trifluoro-benzonitrile (3.00 g, 19.1 mmol) is mixed with dimethylacetamide (30 mL). Formamidine acetate (1.99 g, 19.1 mmol) and diisopropylethyl amine (10 mL, 57.3 mmol) are added, and the resulting reaction mixture is slowly heated. Upon heating, the starting heterogeneous mixture slowly turns into a homogeneous solution. At 80° C., precipitates start to form. The reaction mixture proceeds at 80° C. for ˜30 minutes before it is cooled and filtered. The collected solid is further washed with DCM to afford 1.50 g of 7,8-Difluoro-quinazolin-4-ylamine (43% yield) as white solid. LC/MS found m/z=182 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[C:9]([F:10])=[C:8]([F:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(O)(=O)C.[CH:16](N)=[NH:17].C([N:22](C(C)C)CC)(C)C>CC(N(C)C)=O>[F:11][C:8]1[C:9]([F:10])=[C:2]2[C:3]([C:4]([NH2:22])=[N:5][CH:16]=[N:17]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1F)F
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1.99 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating
CUSTOM
Type
CUSTOM
Details
At 80° C., precipitates
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solid is further washed with DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C(=NC=NC2=C1F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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